

# role of H<sub>2</sub>S in neurodegenerative diseases

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An In-depth Technical Guide on the Role of **Hydrogen Sulfide** (H<sub>2</sub>S) in Neurodegenerative Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Hydrogen sulfide** (H<sub>2</sub>S), long known for its toxicity at high concentrations, has emerged as a critical endogenous gasotransmitter in the central nervous system (CNS), joining the ranks of nitric oxide (NO) and carbon monoxide (CO).<sup>[1][2]</sup> It is intrinsically involved in a host of physiological processes, including neuromodulation, inflammation, and cellular bioenergetics.<sup>[3]</sup> In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), H<sub>2</sub>S exhibits a complex, dual role. At physiological concentrations, it confers significant neuroprotection through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.<sup>[1][2]</sup> Conversely, dysregulation of H<sub>2</sub>S homeostasis, leading to either deficient or excessive levels, is implicated in the pathophysiology of these devastating disorders.<sup>[4][5]</sup> This guide provides a comprehensive technical overview of the multifaceted role of H<sub>2</sub>S in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to support ongoing research and therapeutic development.

## The Dichotomous Role of H<sub>2</sub>S in Neurobiology

Endogenously produced in the brain primarily by three enzymes—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST)—H<sub>2</sub>S is a key regulator of neuronal function.<sup>[3][6]</sup> Its effects are concentration-dependent. Low,

physiological levels are cytoprotective, whereas higher concentrations can be detrimental, for instance by inhibiting mitochondrial complex IV and inducing cytotoxicity.[7][8]

- **Neuroprotective Mechanisms:** H<sub>2</sub>S exerts its protective effects by scavenging reactive oxygen species (ROS), upregulating endogenous antioxidant systems like glutathione (GSH), modulating inflammatory responses through pathways such as NF-κB, and inhibiting apoptotic cell death.[1][9][10] A key mechanism of its action is S-sulfhydration, a post-translational modification of cysteine residues on target proteins, which alters their function.[4]
- **Neurotoxic Mechanisms:** Excessive H<sub>2</sub>S can lead to mitochondrial dysfunction, excitotoxicity, and increased oxidative stress, contributing to neuronal damage.[3][11] The balance of H<sub>2</sub>S production and degradation is therefore critical for neuronal health.

## H<sub>2</sub>S in Alzheimer's Disease (AD)

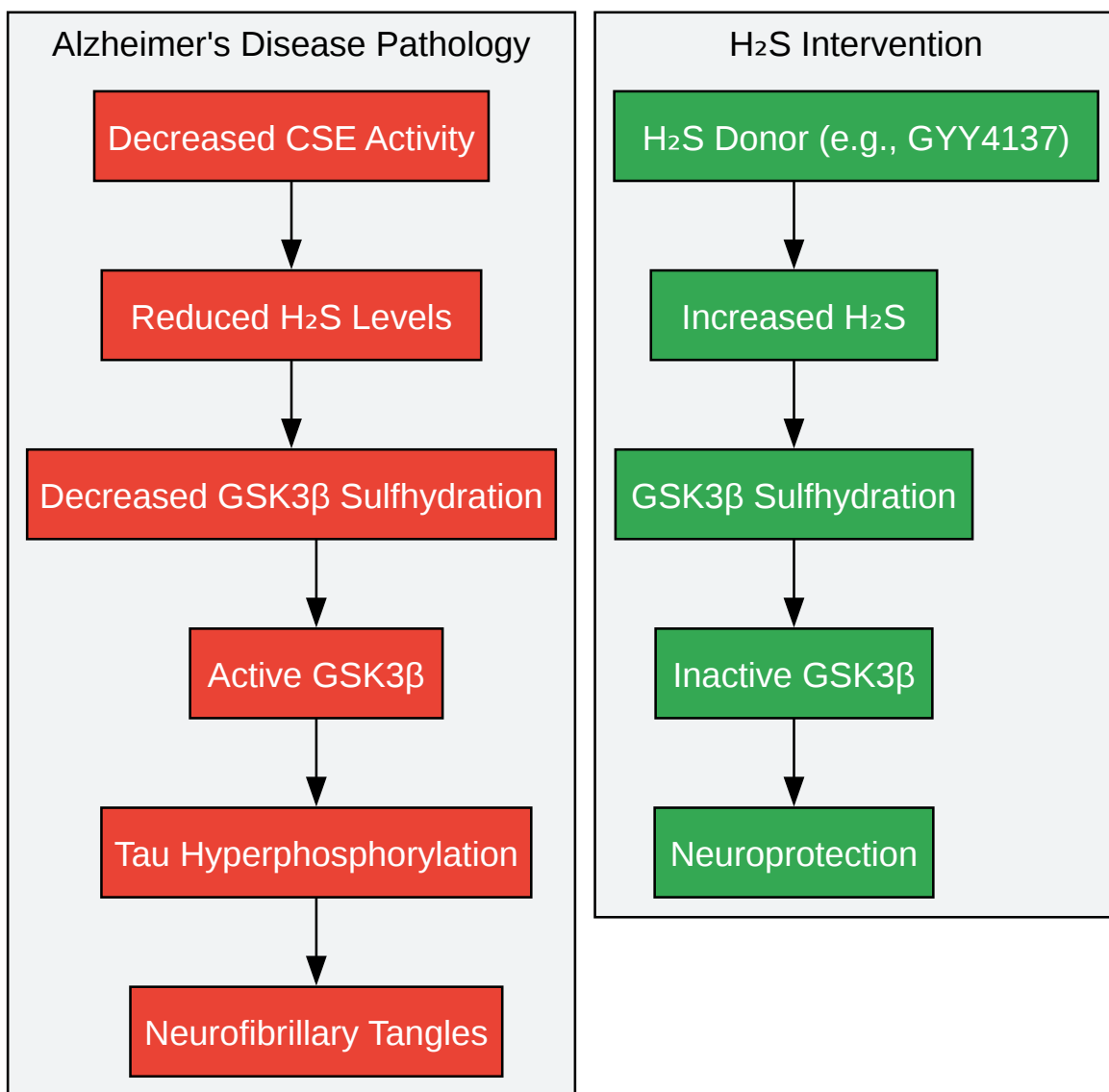
AD pathophysiology is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[12] Evidence strongly suggests that H<sub>2</sub>S metabolism is significantly impaired in AD.

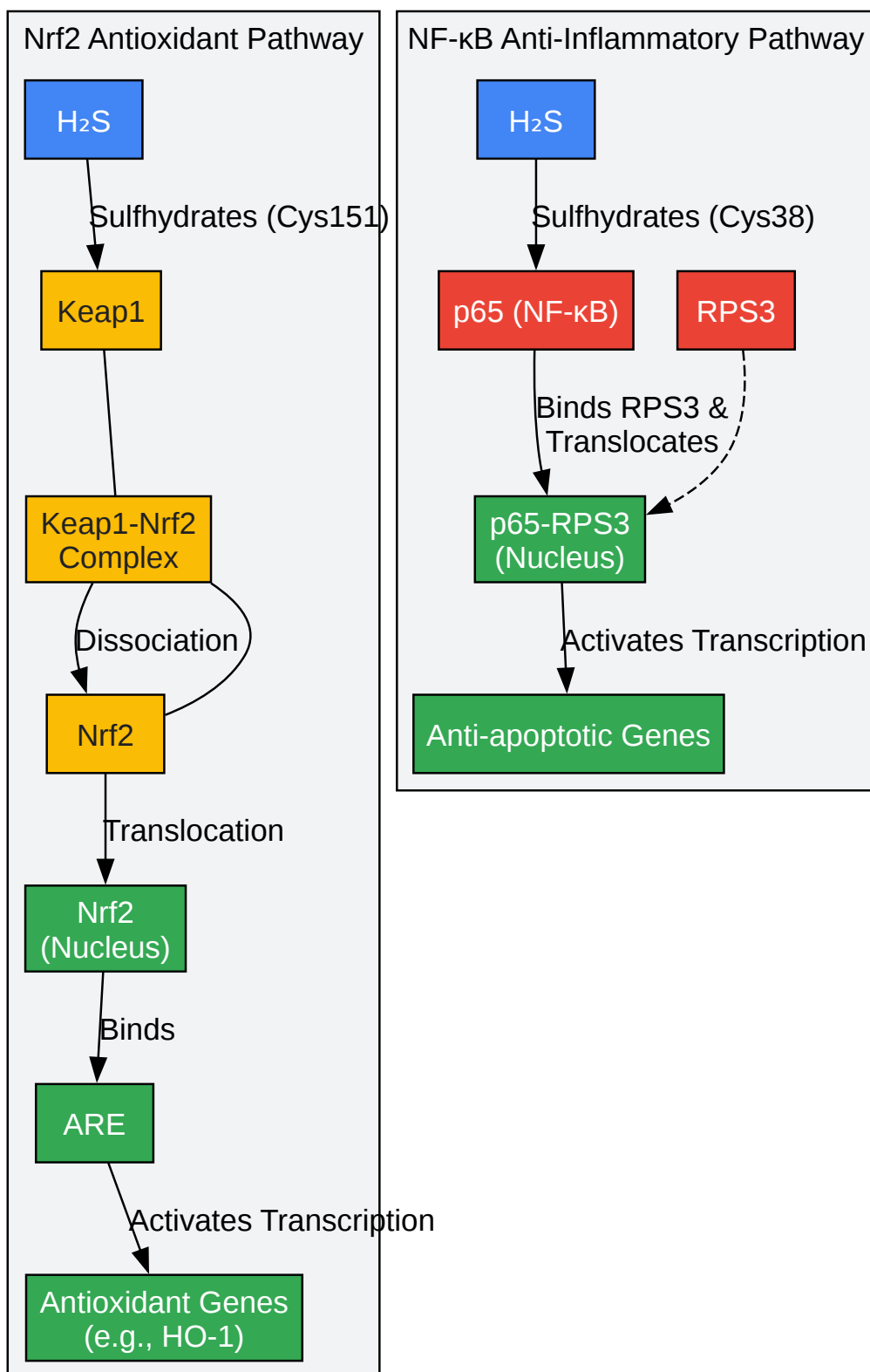
**Pathophysiology & Evidence:** Brain H<sub>2</sub>S synthesis is reported to be severely decreased in AD patients, and plasma H<sub>2</sub>S levels show a negative correlation with disease severity.[12][13] This deficiency may exacerbate oxidative stress and neuroinflammation, two core features of AD.[13] Conversely, some studies have found elevated plasma H<sub>2</sub>S levels in patients with AD and related dementias (ADRD), suggesting it may also be a marker of cerebrovascular dysfunction contributing to the disease.[14] Treatment with H<sub>2</sub>S donors, such as sodium hydrosulfide (NaHS) and GYY4137, has been shown to improve cognitive function and reduce pathological markers in various AD animal models.[12][15]

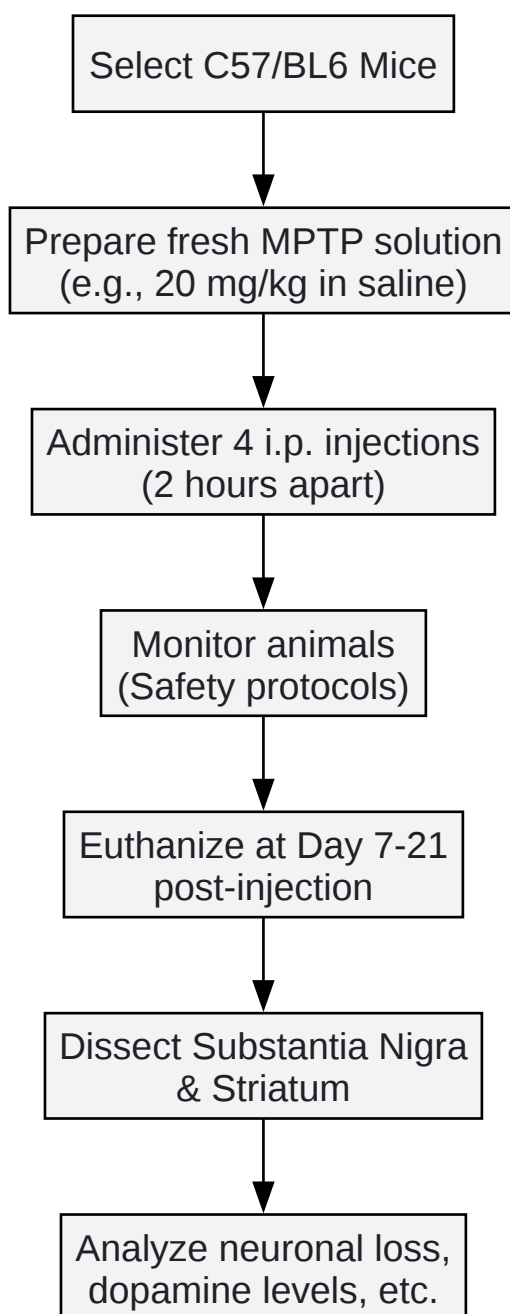
**Key Signaling Pathway: Tau Hyperphosphorylation** A critical pathogenic event in AD is the hyperphosphorylation of the tau protein by glycogen synthase kinase 3β (GSK3β).[6] H<sub>2</sub>S has been shown to directly intervene in this process.

- **Mechanism:** H<sub>2</sub>S produced by CSE S-sulfhydrates GSK3β. This modification inhibits the kinase activity of GSK3β, thereby preventing the subsequent hyperphosphorylation of tau.[6][15][16][17] In AD, diminished CSE levels and reduced H<sub>2</sub>S lead to decreased sulfhydration

of GSK3 $\beta$ , unleashing its kinase activity and promoting the formation of neurofibrillary tangles.[\[15\]](#)







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